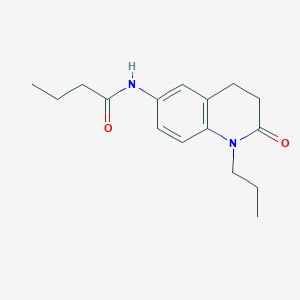

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure containing a benzene ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the quinoline ring system, followed by functionalization to introduce the butanamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has shown significant promise in anticancer research. Studies indicate that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

- Objective : Evaluate the compound's efficacy against human cancer cell lines.

- Findings : The compound demonstrated IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cells, indicating potent anticancer activity.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its derivatives have been tested against common pathogens.

Table 1: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 256 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

These findings suggest that modifications to the compound can enhance its antimicrobial efficacy.

Plant Growth Regulation

The compound acts on the PYR/PYL family of abscisic acid (ABA) receptors, influencing plant responses to abiotic stress such as drought and salinity.

Mechanism of Action

- Binding : this compound binds to ABA receptors.

- Effects : This binding inhibits type 2C phosphatases (PP2C), leading to enhanced drought resistance and reduced seed germination under stress conditions.

Case Study: Drought Resistance

- Objective : Assess the impact on drought resistance in crops.

- Results : Treatment with this compound resulted in a significant reduction in leaf water loss and improved survival rates under drought conditions.

Biochemical Pathways Involved

The compound's interaction with ABA receptors triggers a cascade of biochemical reactions:

- Activation of downstream ABA signaling pathways.

- Modulation of gene expression related to stress responses.

- Alteration of cellular metabolism to enhance resilience against environmental stressors.

Wirkmechanismus

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalene, 1,2,3,4-tetrahydro-6-propyl-: This compound shares a similar tetrahydroquinoline structure but lacks the butanamide group.

Tetralin: Another related compound with a similar bicyclic structure but different functional groups.

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its specific combination of functional groups and structural features

Biologische Aktivität

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic compound with significant biological activity. This article delves into its properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and agriculture.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| CAS Number | 954608-36-7 |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

The structure of this compound suggests the presence of a tetrahydroquinoline core, which is known for its diverse biological activities.

This compound primarily targets the PYR/PYL family of abscisic acid (ABA) receptors. This interaction mimics the natural hormone ABA, leading to the activation of downstream signaling pathways that regulate plant responses to abiotic stresses such as drought and salinity. The compound inhibits type 2C phosphatases (PP2C), which are negative regulators of ABA signaling.

Biochemical Pathways

The compound's binding to ABA receptors triggers a cascade of biochemical reactions:

- Inhibition of Seed Germination : The compound promotes dormancy by inhibiting germination under stress conditions.

- Reduction in Leaf Water Loss : It enhances drought resistance by reducing transpiration rates.

- Promotion of Drought Resistance : Increases the plant's ability to withstand water scarcity.

Antitumor Activity

Research has shown that derivatives of tetrahydroquinoline compounds exhibit potent antitumor effects. In vitro studies have demonstrated that certain analogs possess IC50 values significantly lower than that of established chemotherapeutics like Doxorubicin. For example, compounds derived from similar structures have shown IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's IC50 value of 37.5 µg/mL .

Case Studies

- Anticancer Research : A study evaluated several tetrahydroquinoline derivatives for their cytotoxicity against various cancer cell lines. The findings indicated that compounds with structural similarities to this compound were more effective than traditional agents in inhibiting cell proliferation .

- Plant Stress Response : Field trials have demonstrated that plants treated with this compound exhibited enhanced growth and resilience under drought conditions compared to untreated controls.

Eigenschaften

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-5-15(19)17-13-7-8-14-12(11-13)6-9-16(20)18(14)10-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDGYZSETVRIKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.